molecular formula C9H8N2O B8642035 N-cyano-2-phenylacetamide

N-cyano-2-phenylacetamide

Cat. No.: B8642035
M. Wt: 160.17 g/mol
InChI Key: YFHYOTWTHOYZAC-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Functional Molecule Design

The importance of N-cyano-2-phenylacetamide in organic synthesis stems from the reactivity of its functional groups. The molecule possesses an active methylene (B1212753) group (the -CH2- between the cyano and carbonyl groups), a nucleophilic amide nitrogen, and an electrophilic cyano group. ekb.eg This arrangement allows it to participate in a diverse range of chemical transformations.

These reactions include:

Condensation Reactions: The active methylene group readily condenses with aldehydes and ketones, a key step in forming new carbon-carbon bonds. nih.gov

Cyclization Reactions: The strategically positioned functional groups are ideal for constructing heterocyclic compounds, which are ring structures containing atoms of at least two different elements. researchgate.net These heterocyclic systems, such as pyridines, pyrimidines, and thiazoles, form the core of many pharmaceuticals and functional materials. ekb.eg

Multicomponent Reactions (MCRs): This compound is an effective substrate in MCRs, where multiple starting materials react in a single step to form a complex product. tandfonline.comresearchgate.net MCRs are highly valued in modern chemistry for their efficiency and for generating molecular diversity. tandfonline.com

The ability to use this compound to construct these varied and complex structures makes it a significant tool in the design of functional molecules, particularly in medicinal chemistry and materials science. cymitquimica.com

Historical Development and Evolution of Research on Cyanoacetamide Derivatives

Research into cyanoacetamide and its derivatives has a long history, with the parent compound, 2-cyanoacetamide (B1669375), being a known organic compound for decades. wikipedia.org Initially, research focused on basic preparations, such as the reaction between an amine and a cyanoacetate (B8463686) ester, a method that remains economical and widely used. chemicalbook.comresearchgate.net

The evolution of this research area began in the mid-20th century, as chemists recognized the synthetic potential of the cyanoacetamide scaffold. Early work established their utility as intermediates for creating heterocyclic compounds. researchgate.net Over time, the focus has shifted from simple preparations to more sophisticated applications. Modern research explores their use in complex, one-pot syntheses and multicomponent reactions, often employing advanced catalytic systems to enhance efficiency and control. tandfonline.comnewcastle.edu.au The consistent interest in cyanoacetamide derivatives is driven by the broad spectrum of biological activities observed in the molecules derived from them, including potential antimicrobial and anti-inflammatory properties. nih.gov

Scope and Strategic Research Directions for this compound

Current research on this compound and related compounds is focused on several strategic areas. A primary direction is the continued development of novel synthetic methodologies that use this compound as a key building block. This includes designing new multicomponent reactions to rapidly assemble complex molecular scaffolds. tandfonline.combenthamdirect.com

Another major research thrust is the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. ekb.egmdpi.com Scientists are systematically modifying the core structure of this compound and reacting it with various partners to create libraries of new compounds, which are then screened for biological activity. benthamdirect.commdpi.com For instance, it has been used as a starting material in Knoevenagel condensations to produce derivatives with anti-inflammatory potential. nih.gov

Furthermore, there is growing interest in using these synthons for the creation of advanced materials and as key intermediates in the synthesis of agrochemicals. ontosight.airesearchgate.net The versatility of the cyanoacetamide core ensures its continued relevance in the ongoing quest for new and useful molecules.

Interactive Data Tables

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis.

PropertyValue
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Appearance Typically a solid at room temperature. ontosight.ai
IUPAC Name 2-cyano-N-phenylacetamide
Synonyms 2-Cyanoacetanilide, α-Cyanoacetanilide

Data sourced from reference ontosight.ai.

Examples of Reactions

This compound is a versatile reagent in various synthetic transformations. The following table highlights its use in specific, documented reactions.

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
Knoevenagel Condensation N-phenyl-2-cyanoacetamide, Indole-3-carboxaldehyde (B46971)Triethylamine (B128534), Toluene, 110 °C, 96h(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamideSatisfactory nih.gov
Amidation 2,6-dimethylaniline, Ethyl cyanoacetateDMF, Reflux, 12h2-Cyano-N-(2,6-dimethyl-phenyl)-acetamide83% chemicalbook.com
Three-Component Reaction 2-aminobenzamide, Benzaldehyde, Cyclohexyl isocyanidep-TsOH·H2O, Ethanol, 12h, Room Temp.2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide80% acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-cyano-2-phenylacetamide

InChI

InChI=1S/C9H8N2O/c10-7-11-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)

InChI Key

YFHYOTWTHOYZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC#N

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyano 2 Phenylacetamide and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for synthesizing the N-cyano-2-phenylacetamide scaffold primarily involve amidation and condensation reactions. These routes are valued for their reliability and are foundational in organic chemistry.

Amidation Reactions involving Phenylacetic Acid/Phenylacetyl Chloride and Cyanamide

A primary classical route to this compound involves the acylation of cyanamide with a phenylacetic acid derivative. This can be achieved using either phenylacetic acid itself or its more reactive counterpart, phenylacetyl chloride.

When using phenylacetyl chloride , the reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on one of the nitrogen atoms of cyanamide attacks the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond and releasing hydrogen chloride as a byproduct. This reaction is typically performed in an inert solvent. smolecule.com

Alternatively, phenylacetic acid can be used directly. This method requires a dehydrating agent or activation to facilitate the formation of the amide bond, as it involves the removal of a water molecule. smolecule.com For instance, heating phenylacetic acid with cyanamide in the presence of a dehydrating agent like phosphorus pentoxide can yield the desired product. smolecule.com

Condensation Reactions with Substituted Anilines and Alkyl Cyanoacetates

One of the most versatile and widely used methods for preparing N-substituted cyanoacetamide analogs is the direct condensation of an amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the ester. The subsequent elimination of an alcohol molecule (e.g., ethanol) results in the formation of the corresponding N-aryl cyanoacetamide. smolecule.com

This method is highly adaptable for creating a diverse library of analogs by varying the substituted aniline (B41778) used as a starting material. The reaction conditions can be modified to optimize yields and purity. smolecule.com For instance, the condensation can be carried out under reflux conditions over several hours. smolecule.com This approach is fundamental to accessing a wide range of cyanoacetamide derivatives that serve as precursors for more complex molecules. researchgate.net

ReactantsConditionsProduct Type
Substituted Aniline + Ethyl CyanoacetateReflux, 5-12 hoursN-Aryl-2-cyanoacetamide
Primary Amines + Methyl CyanoacetateSolvent-free, KF-Alumina, 1 hourN-Alkyl-2-cyanoacetamide
Aniline + Ethyl CyanoacetateCatalytic Sodium Ethoxide in EthanolN-Phenyl-2-cyanoacetamide

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry prioritizes methodologies that are not only effective but also environmentally benign and efficient. These modern approaches often involve catalysis, multi-component reactions, and one-pot procedures to streamline synthesis and reduce waste.

Catalytic Synthesis Protocols

The use of catalysts in the synthesis of this compound and its derivatives offers significant advantages, including milder reaction conditions, improved yields, and shorter reaction times. A variety of catalysts have been employed to facilitate Knoevenagel condensation reactions, a key step in the functionalization of cyanoacetamides. nih.gov For example, ammonium (B1175870) acetate has been used effectively as a catalyst in microwave-assisted Knoevenagel reactions between 2-cyanoacetamide (B1669375) and various aromatic aldehydes. nih.gov This approach aligns with the principles of green chemistry by reducing reaction times and often eliminating the need for harsh solvents. nih.gov

Multi-Component Reaction (MCR) Strategies for Complex Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. nih.govrsc.org Cyanoacetic acid derivatives, including this compound, are excellent substrates for MCRs, often serving as the bireactive component that allows for both condensation and subsequent nucleophilic addition reactions. acs.org

A prominent example is the Gewald three-component reaction, where a cyanoacetamide, an aldehyde or ketone, and elemental sulfur react to form highly substituted 2-aminothiophenes. nih.gov This reaction is known for its operational simplicity and versatility. nih.govresearchgate.net MCRs provide a highly efficient pathway to generate molecular diversity and are central to the construction of various heterocyclic scaffolds from cyanoacetamide precursors. nih.govnih.gov

MCR TypeKey ReactantsResulting Scaffold
Gewald ReactionCyanoacetamide, Aldehyde/Ketone, Sulfur2-Aminothiophene-3-carboxamide
Friedländer AnnulationCyanoacetamide, 2-Aminobenzaldehyde2-Aminoquinoline-3-carboxamide
Pyridone SynthesisCyanoacetohydrazide, Aldehyde, Activated NitrileN-Amino-3-cyano-2-pyridone

One-Pot Synthetic Procedures

One-pot synthesis, where sequential reactions are performed in the same reactor without isolating intermediate compounds, offers significant benefits in terms of efficiency, resource conservation, and waste reduction. This strategy is particularly effective for synthesizing complex derivatives from cyanoacetamide building blocks.

For instance, a versatile and high-yielding one-pot synthesis has been developed for highly substituted 2-aminoquinolines. nih.gov This procedure involves the condensation of a cyanoacetamide with a 2-aminobenzaldehyde derivative in the presence of a base. nih.govnih.gov Another example is the one-pot, three-component synthesis of N-amino-3-cyano-2-pyridone derivatives from cyanoacetohydrazide, an aromatic aldehyde, and an activated nitrile substrate like ethyl cyanoacetate or malononitrile. rsc.org These one-pot methods are characterized by their operational simplicity and the convenient workup, which often involves simple precipitation and filtration of the final product. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., solvent-free, microwave-assisted)

The application of green chemistry principles to the synthesis of this compound and its analogs has gained considerable attention, aiming to reduce environmental impact through minimized solvent use, lower energy consumption, and shorter reaction times. nih.govnih.govresearchgate.net Key advancements in this area include solvent-free reaction conditions and the use of microwave irradiation, which often lead to higher yields and improved process efficiency. nih.govnih.gov

Microwave-assisted synthesis has emerged as a particularly effective green methodology. This technique utilizes microwave energy to provide rapid and uniform heating, which can significantly accelerate reaction rates compared to conventional heating methods. nih.govmdpi.com For instance, in the synthesis of unsaturated 2-cyanoacetamide derivatives through Knoevenagel condensation, microwave irradiation at 160 W for as little as 40 seconds has been shown to produce excellent yields, often exceeding 90%. nih.gov This represents a dramatic reduction in reaction time from the hours typically required for conventional heating. nih.govmdpi.com The benefits of microwave-assisted synthesis include not only shortened reaction times but also increased product yields and enhanced selectivity. nih.gov

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis for this compound analogs. tubitak.gov.tr By eliminating the need for volatile and often toxic organic solvents, these methods reduce chemical waste and associated environmental hazards. researchgate.netmdpi.com The fusion method, which involves heating an arylamine with ethyl cyanoacetate without a solvent, is a long-established technique for preparing cyanoacetanilides. tubitak.gov.tr More advanced solvent-free approaches may utilize microwave irradiation to further enhance reaction efficiency. Research has demonstrated that combining microwave assistance with solvent-free conditions can lead to high-purity products with satisfactory yields in a fraction of the time required by traditional methods. mdpi.com For example, some reactions that take hours under conventional reflux can be completed in minutes under microwave-assisted, solvent-free conditions. mdpi.com

The following table summarizes the advantages of green chemistry approaches in the synthesis of this compound analogs based on reported findings.

MethodConditionsReaction TimeYield (%)Reference
Microwave-Assisted4-Hydroxybenzaldehyde, 2-cyanoacetamide, 160 W40 seconds98.6% nih.gov
Microwave-Assisted4-Ethoxybenzaldehyde, 2-cyanoacetamide, 160 W45 seconds94.0% nih.gov
Microwave-AssistedConventional Heating Comparison4 min vs. 60 min80-95% vs. Lower Yield nih.gov
Microwave-AssistedConventional Heating Comparison2 min vs. 4 h91% vs. 75% nih.gov

Optimization of Reaction Parameters and Process Efficiency

The optimization of reaction parameters is crucial for enhancing the yield and controlling the selectivity in the synthesis of this compound and its derivatives. Green chemistry methodologies, particularly microwave-assisted synthesis, have proven to be highly effective in achieving these goals.

Microwave irradiation has been shown to significantly improve yields and reduce reaction times. In the synthesis of various heterocyclic compounds, microwave-assisted methods consistently outperform conventional heating, providing yields that can be substantially higher. For example, a reaction to produce a quinoline derivative yielded 91% in 2 minutes under microwave irradiation, compared to 75% after 4 hours of conventional heating. nih.gov Similarly, another synthesis yielded 80-95% of the desired product in just 4 minutes with microwaves, a significant improvement over the longer reaction time and lower yield from conventional methods. nih.gov The synthesis of various N-phenylacetamide derivatives has also been optimized, with reports of yields reaching 78%, 85%, and 89% under specific catalytic or solvent-free conditions. googleapis.com

The choice of catalyst and reaction medium also plays a pivotal role. The Knoevenagel condensation, a common method for synthesizing unsaturated cyanoacetamide derivatives, can be facilitated by a range of catalysts, including ammonium acetate, under microwave and solvent-free conditions. nih.gov This approach not only aligns with green chemistry principles but also leads to excellent yields, with some derivatives being produced in yields as high as 99.1%. nih.gov

The table below presents a comparison of yields obtained for various cyanoacetamide derivatives under different synthetic conditions, highlighting the impact of methodology on process efficiency.

DerivativeMethodYield (%)Reference
2-(4-hydroxybenzylidene)-cyanoacetamideMicrowave-Assisted (Solvent-Free)98.6% nih.gov
2-(4-ethoxybenzylidene)-cyanoacetamideMicrowave-Assisted (Solvent-Free)94.0% nih.gov
2-(4-nitrobenzylidene)-cyanoacetamideMicrowave-Assisted (Solvent-Free)99.1% nih.gov
N-{3-(3,4-dimethylphenyl)propyl}-3-benzyloxy-4-(2-bromoethoxy)phenylacetamideConventional85% googleapis.com
3-(4-chlorophenyl)propanoic acidConventional89% googleapis.com
3-(4-chlorophenyl)propanamideConventional78% googleapis.com
N-phenylacetamide-2-oxoindole conjugateConventional80% nih.gov

The parent compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to the direct synthesis of this compound itself.

However, the principles of stereoselective synthesis become relevant when considering chiral derivatives of this compound. Such derivatives would contain one or more stereocenters, for example, through substitution on the phenyl ring or the acetamide backbone with chiral moieties. In these cases, controlling the three-dimensional arrangement of atoms (stereochemistry) would be critical, as different stereoisomers (enantiomers or diastereomers) can exhibit distinct biological activities and pharmacological properties.

While the provided research does not detail specific examples of stereoselective synthesis for chiral this compound derivatives, the field of asymmetric synthesis offers established methodologies that could be adapted for such targets. These methods often involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to direct the formation of a specific stereoisomer with high selectivity. The goal is to produce an enantiomerically pure or enriched product, which is often a requirement for therapeutic applications. The development of such stereoselective routes would be a necessary step if chiral analogs of this compound were identified as promising candidates for further study.

Elucidation of Reaction Chemistry and Mechanistic Pathways of N Cyano 2 Phenylacetamide

Reactivity Profile of the Cyano Functional Group

The cyano (nitrile) group is characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, with the nitrogen atom being more electronegative, which imparts a significant electrophilic character to the carbon atom. libretexts.orglibretexts.orgopenstax.org Consequently, the nitrile carbon is susceptible to attack by nucleophiles, a reaction pathway that is central to its chemistry. libretexts.orglibretexts.org

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. ucalgary.ca The reaction mechanism and product depend on the nature of the nucleophile.

Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add directly to the nitrile carbon to form an intermediate imine anion. libretexts.orgucalgary.ca This intermediate is typically protonated during aqueous work-up to yield an imine, which can then be hydrolyzed to a ketone. libretexts.org Similarly, hydride reagents like lithium aluminum hydride (LiAlH₄) add to the nitrile, leading to reduction. libretexts.orgucalgary.ca

Weaker Nucleophiles: Neutral, weaker nucleophiles such as water or alcohols require activation of the nitrile group. ucalgary.ca This is typically achieved with an acid catalyst, which protonates the nitrile nitrogen. Protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by the weak nucleophile. libretexts.orgucalgary.calumenlearning.com

The active methylene (B1212753) hydrogens adjacent to the cyano group can be deprotonated under basic conditions, allowing the molecule to act as a nucleophile in condensation and substitution reactions. tubitak.gov.tr

NucleophileReaction ConditionsIntermediateFinal Product
Grignard Reagent (R'MgX)1. Anhydrous ether 2. H₃O⁺ work-upImine anion saltKetone
Water (H₂O)Acid catalyst (e.g., H₂SO₄), heatProtonated nitrile, AmideCarboxylic Acid
Hydride (from LiAlH₄)1. Anhydrous ether 2. H₃O⁺ work-upImine anion, DianionPrimary Amine

This table provides a generalized summary of nucleophilic additions to the nitrile group.

N-cyano-2-phenylacetamide and related cyanoacetamide derivatives are exceptionally versatile synthons for building heterocyclic rings. tubitak.gov.trresearchgate.net The cyano and amide functionalities are suitably positioned to react with bidentate reagents, leading to a variety of cyclic structures. tubitak.gov.trresearchgate.net

1,3-Dipolar Cycloadditions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, it can react with in situ generated nitrile oxides to form 1,2,4-oxadiazole (B8745197) rings. researchgate.net

Gewald Reaction: This is a multicomponent reaction where a cyanoacetamide, an aldehyde or ketone, and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. nih.gov This reaction highlights the combined reactivity of the active methylene group and the nitrile function in constructing complex heterocyclic systems. nih.gov

Synthesis of Pyridines and Pyrazoles: The reaction of this compound with 1,3-dicarbonyl compounds can lead to the formation of pyridinone derivatives. researchgate.net Furthermore, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminonitrile intermediate, which can be subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to produce aminopyrazoles. researchgate.net

Heterocyclic SystemReagents/Reaction TypeReference
ThiophenesAldehyde/Ketone, Sulfur, Base (Gewald Reaction) nih.gov
PyrazolesDMF-DMA, then Hydrazine Hydrate researchgate.net
Pyridinones1,3-Dicarbonyl Compounds researchgate.net
1,2,4-OxadiazolesNitrile Oxides (1,3-Dipolar Cycloaddition) researchgate.net
IminocoumarinesSalicylaldehyde derivatives researchgate.net

This table illustrates the utility of cyanoacetamide derivatives in the synthesis of various heterocycles.

The cyano group can be readily transformed into other important functional groups, namely carboxylic acids and amines, through hydrolysis and reduction, respectively.

Hydrolysis: The hydrolysis of the nitrile group can be catalyzed by either acid or base. libretexts.orgorganicchemistrytutor.com The reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water. lumenlearning.comchemistrysteps.com The final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.orglibretexts.org Under harsh conditions, this yields a carboxylate salt and ammonia. organicchemistrytutor.com Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com

Reduction: Nitriles are efficiently reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water, gives the primary amine. libretexts.orgopenstax.org

Reactivity of the Amide Linkage and Phenyl Core

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The reactivity and orientation of substitution are governed by the attached N-acetyl group (-NHCOCH₂CN).

The general mechanism for electrophilic aromatic substitution involves two steps:

Attack of the aromatic π-electron system on a strong electrophile (e.g., NO₂⁺ for nitration) to form a resonance-stabilized carbocation intermediate. uci.edumasterorganicchemistry.com

Loss of a proton from the carbon atom bearing the new substituent to a weak base, which regenerates the stable aromatic ring. uci.edulibretexts.org

ReactionReagentsElectrophileExpected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho-nitro and para-nitro derivatives
HalogenationBr₂, FeBr₃Br⁺ (Bromonium ion)ortho-bromo and para-bromo derivatives
SulfonationSO₃, H₂SO₄HSO₃⁺ or SO₃ortho-sulfonic acid and para-sulfonic acid derivatives

This table outlines common electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound.

The nitrogen atom of the amide linkage is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, derivatization is possible under specific conditions. Recent synthetic strategies have even explored reversing the polarity (umpolung) of the amide nitrogen, making it an electrophilic center.

One approach involves treating O-tosyl hydroxamates, which serve as nitrogen electrophiles, with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) to achieve direct nucleophilic cyanation at the nitrogen atom. nih.govdoaj.org This Sₙ2-type reaction at an electrophilic nitrogen center represents a modern approach to synthesizing N-cyano amides, highlighting the potential for functionalization at this position. nih.govnih.gov

Carbanion Formation and Subsequent Reactions at the Alpha-Carbon

The protons on the carbon atom alpha to both the cyano and carbonyl groups of this compound exhibit significant acidity. pressbooks.publibretexts.org The pKa values for α-hydrogens in similar active methylene compounds are considerably lower than those of simple alkanes, often falling in the range of 9-13, making them accessible for deprotonation by moderately strong bases. pressbooks.pubucalgary.ca The resulting conjugate base, an enolate carbanion, is stabilized by the delocalization of the negative charge through resonance onto the adjacent carbonyl oxygen and the nitrogen of the cyano group. libretexts.orgyoutube.com This resonance stabilization is the key to the facile formation of the carbanion and its subsequent reactivity.

The generation of this carbanion is typically achieved using bases such as sodium ethoxide, piperidine (B6355638), or triethylamine (B128534). smolecule.comnih.gov Once formed, this nucleophilic intermediate can participate in a range of important synthetic transformations.

Knoevenagel Condensation: This is a characteristic reaction of active methylene compounds. The carbanion of this compound undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy intermediate typically undergoes spontaneous dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is often catalyzed by a weak base to prevent the self-condensation of the carbonyl reactant. wikipedia.org This reaction is widely used to synthesize various unsaturated cyanoacetamide derivatives. nih.gov

Aldehyde ReactantBase/CatalystSolventProductReference
2-MethoxybenzaldehydePiperidineEthanol(Z)-2-cyano-3-(2-methoxyphenyl)-N-phenylacrylamide wikipedia.org
4-HydroxybenzaldehydeAmmonium AcetateMicrowave (solvent-free)2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide nih.gov
Various Aromatic Aldehydes-Water (catalyst-free)Corresponding α,β-unsaturated derivatives rsc.org

Gewald Three-Component Reaction (3CR): this compound can react with an aldehyde or ketone and elemental sulfur in the presence of a base (e.g., triethylamine or morpholine) to form highly substituted 2-aminothiophene-3-carboxamides. nih.govresearchgate.net The mechanism is understood to begin with a Knoevenagel condensation between the cyanoacetamide and the carbonyl compound. The resulting α,β-unsaturated intermediate then reacts with sulfur.

Alkylation Reactions: The nucleophilic carbanion can react with electrophiles like alkyl halides in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-carbon. researchgate.netyoutube.com This allows for the introduction of various alkyl groups at the active methylene position. While general for N-substituted phenylacetamides, this reaction pathway is fundamental to enolate chemistry. researchgate.net

Reactions with Other Electrophiles: The activated methylene group has been shown to react with other electrophiles. For instance, reaction with aryl diazonium salts can lead to azo coupling products, and condensation with dimethylformamide dimethylacetal (DMF-DMA) can yield enamine intermediates for further heterocyclic synthesis. researchgate.netresearchgate.net

Detailed Reaction Mechanism Investigations

Investigating the mechanisms of reactions involving this compound involves a combination of kinetic analysis, the detection of transient intermediates, and computational modeling to map out the energetic landscape of the transformation.

Kinetic Studies of this compound Transformations

Formal kinetic studies detailing rate constants and reaction orders for this compound are not extensively documented in publicly available literature. However, reaction parameters from various synthetic protocols provide insight into the factors governing reaction rates.

The rate of carbanion formation is highly dependent on the strength of the base used and the solvent. Subsequent reactions, such as the Knoevenagel condensation, are influenced by the electrophilicity of the carbonyl partner and the reaction temperature. The use of process-intensification techniques like microwave irradiation has been shown to dramatically reduce reaction times, indicating a significant increase in reaction rate compared to conventional heating methods. smolecule.com For example, catalytic methods for the synthesis of this compound itself demonstrate how reaction conditions affect kinetics.

ConditionCatalystTemperatureReaction TimeReference
ConventionalNoneReflux5 - 12 hours smolecule.com
CatalyticTriethylamine (5-10 mol%)20 - 25 °C2 - 5 hours smolecule.com

This data illustrates that the introduction of a base catalyst significantly accelerates the reaction, allowing it to proceed efficiently at much lower temperatures. The rate of hydrolysis-condensation reactions, in general, has been shown to be highly dependent on factors like pH, with reaction rates increasing with the acidity of the reaction mixture. mdpi.com

Identification and Characterization of Reaction Intermediates

The mechanisms of reactions involving this compound proceed through several key, often transient, intermediates. While direct isolation can be challenging, their existence is inferred from reaction outcomes and, in some cases, spectroscopic or chemical trapping methods. beilstein-journals.orgnih.gov

Enolate Anion : The primary and most crucial intermediate in the α-carbon chemistry of this compound is the enolate carbanion. pressbooks.pub This species is a resonance hybrid, with the negative charge delocalized across the α-carbon, the carbonyl oxygen, and the cyano group. libretexts.org Its formation is the requisite first step for reactions like alkylation and Knoevenagel condensations. The products of these reactions serve as definitive proof of the enolate's formation and nucleophilic character. beilstein-journals.org

β-Hydroxy Adduct : In the Knoevenagel condensation, the initial nucleophilic attack of the enolate on a carbonyl group forms a tetrahedral β-hydroxy (alkoxide) intermediate. sigmaaldrich.com Protonation of this alkoxide gives the neutral β-hydroxy adduct. This species is typically not isolated as it readily undergoes base- or acid-catalyzed dehydration to form the final conjugated product.

Potassium Sulfide (B99878) Salts : In a specific study, the base-promoted reaction of cyanoacetamide derivatives with phenyl isothiocyanate was shown to afford intermediate potassium sulfide salts. researchgate.net These intermediates were not isolated but were directly treated with chloroacetyl chloride to undergo heterocyclization, providing strong evidence for their transient formation. researchgate.net

The identification of such intermediates is crucial for confirming proposed reaction mechanisms. Modern techniques like electrospray ionization mass spectrometry (ESI-MS) are increasingly used to detect and characterize charged or easily ionizable intermediates directly from a reacting mixture. nih.govstanford.edu

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, characterizing the structures of fleeting transition states, and calculating the activation energies that govern reaction kinetics. mit.eduresearchgate.net

While specific DFT studies on the reactions of this compound are not widely published, high-level theoretical computations on the formation of the parent molecule, cyanoacetamide, provide a clear example of the methodology and the insights that can be gained. nih.govaanda.orgaanda.org In a study of a plausible interstellar formation route, researchers used DFT (B2PLYPD3 functional) and coupled-cluster (CCSD(T)) methods to explore the potential energy surface of the reaction between protonated hydroxylamine (B1172632) and cyanoacetaldehyde. nih.govaanda.orgresearchgate.net

This research involved:

Optimizing the geometries of reactants, intermediates (I), transition states (TS), and products. aanda.org

Calculating the relative energies of these species to determine the reaction's thermodynamic favorability and to identify activation barriers. aanda.org

SpeciesDescriptionRelative Energy (kcal/mol) at CCSD(T) LevelReference
ReactantsNH3OH+ + CNCH2C(O)H0.0 aanda.org
TS1First Transition State+25.3 aanda.org
I1First Intermediate-13.9 aanda.org
TS2Second Transition State (for alternative pathway)-0.3 aanda.org
TS3Isomerization Transition State-13.9 nih.gov
ProductProtonated Cyanoacetamide + H2O-64.3 aanda.org

Derivatization Strategies and Design of N Cyano 2 Phenylacetamide Analogs

Systematic Modification of the Phenyl Ring Substituents

A fundamental approach in analog design involves the systematic substitution of the phenyl ring of the N-cyano-2-phenylacetamide scaffold. This strategy is a common practice in medicinal chemistry to modulate the electronic, steric, and lipophilic properties of a molecule. By introducing various substituents onto the phenyl ring, chemists can fine-tune the compound's interactions with biological targets.

While direct and extensive studies focusing solely on the phenyl ring modification of the parent this compound are not elaborately detailed in the provided context, the principles are well-established in the derivatization of analogous structures. For instance, in the synthesis of related thiazole (B1198619) derivatives, precursors with substituted phenyl rings are often employed. researchgate.net These substitutions can range from simple alkyl or halogen groups to more complex moieties, and their inclusion is a key step in building libraries of compounds for screening. The synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives also highlights the use of various substituted anilines, which directly translates to a modified N-phenyl group, demonstrating the feasibility and importance of this approach. researchgate.net

Alterations of the Amide Linker and Acyl Chain

Research has demonstrated the successful alteration of this part of the molecule. One notable example is the N-alkylation of the amide nitrogen. The synthesis of 2-Cyano-N-methyl-N-phenylacetamide is a straightforward illustration of this type of modification. chemscene.com Another significant alteration involves incorporating the amide nitrogen into a new ring system. A series of potent antagonists for the P2X7 receptor were developed based on a cyanoguanidine-piperazine structure, which includes the N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide. nih.gov In this design, the original amide linker is effectively replaced by a substituted piperazine (B1678402) ring, showcasing a more complex derivatization strategy.

These modifications are achieved through standard synthetic transformations, such as N-alkylation reactions or by using different amine precursors during the initial synthesis of the cyanoacetamide core. researchgate.netresearchgate.net

Construction of Heterocyclic Systems from this compound

The inherent reactivity of the cyano and active methylene (B1212753) groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. tubitak.gov.trresearchgate.net These reactions often involve condensation and cyclization with bifunctional reagents to yield five- and six-membered rings, as well as more complex fused and spirocyclic systems.

This compound and its derivatives are valuable synthons for pyrimidine-based structures. For example, new series of pyrimidine (B1678525) derivatives can be synthesized from the readily available (2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide. figshare.com The synthesis of pyrimidine rings often involves the condensation of a suitable α,β-unsaturated ketone with a molecule containing an amino group, followed by cyclization. nih.gov The cyanoacetamide moiety can be readily converted into intermediates that participate in such cyclization reactions to form the pyrimidine core. growingscience.com

The synthesis of thiazole derivatives is also a well-explored application. The reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl bromoacetate, for instance, leads to the formation of a thiazolidin-4-one ring system, which can be further derivatized. nih.gov Similarly, chloroacetyl chloride can be used to react with cyanoacetamide derivatives to form key intermediates for thiazole synthesis. researchgate.netresearchgate.net These thiazolidinone intermediates are themselves valuable for further reactions, such as Knoevenagel condensations, to produce a wider range of derivatives. nih.gov

Table 1: Examples of Heterocyclic Synthesis from Cyanoacetamide Analogs
Starting Material TypeReagent(s)Heterocyclic ProductReference
Cyanoacetamide Derivativeα,β-Unsaturated KetonePyrimidine nih.gov
(2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamideVarious ReagentsSubstituted Pyrimidine figshare.com
N-ArylthioureaEthyl BromoacetateThiazolidin-4-one nih.gov
Cyanoacetamide DerivativePhenyl Isothiocyanate, Chloroacetyl ChlorideThiazolidin-2-ylidene-acetamide researchgate.net

The versatility of the this compound scaffold extends to the creation of more complex architectures like fused heterocycles and spiro compounds. Fused heterocycles, where two or more rings share a bond, can be synthesized through intramolecular reactions or multi-component strategies. An aromatization-driven acyl transfer process, for example, can convert heteroaryl ketones into N-fused heterocycles through a spirocyclic intermediate. nih.gov

Spiro compounds, which feature two rings connected by a single common atom, represent unique three-dimensional structures. rsc.org The synthesis of spiro compounds often involves reactions that create this spirocyclic junction. For instance, the reaction of cyanothioacetamide, a close analog of cyanoacetamide, with 1-(4-morpholino)cyclohexene yields a spiro-fused octahydroquinoline-2-thione. researchgate.net Condensation reactions between isatins and β-amino amides are also a known method to produce spiro[quinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.com These examples highlight the potential of the cyanoacetamide core to participate in reactions forming spirocyclic systems.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The active methylene group in this compound, flanked by both a cyano and a carbonyl group, is sufficiently acidic to participate readily in this reaction. tubitak.gov.trwikipedia.org

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638), and is used to form α,β-unsaturated products. wikipedia.orgnih.gov A common application is the reaction of a cyanoacetamide derivative with various aromatic aldehydes. For example, 2-cyano-N-(thiazol-2-yl)acetamide undergoes Knoevenagel condensation with a range of aldehydes in the presence of piperidine to yield the corresponding 2-cyanoacrylamide derivatives in good yields. nih.gov This reaction provides a straightforward method to introduce new aryl groups and extend the conjugation of the system, leading to compounds with diverse properties. The reaction is broadly applicable, and its efficiency makes it a key tool for derivatization. thermofisher.com

Table 2: Knoevenagel Condensation of Cyanoacetamide Analogs with Aldehydes
Cyanoacetamide AnalogAldehydeCatalystProduct TypeReference
2-cyano-N-(thiazol-2-yl)acetamideAromatic AldehydesPiperidine2-cyano-3-(aryl)-N-(thiazol-2-yl)acrylamide nih.gov
2-methoxybenzaldehydeThiobarbituric AcidPiperidineUnsaturated Enone wikipedia.org
3-Imino-4-thiazolidinoneAromatic AldehydesNot specified5-Arylidene-2-phenyliminothiazolidin-4-one nih.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural verification of N-cyano-2-phenylacetamide.

The ¹H NMR spectrum provides information on the number and type of protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methylene (B1212753) (-CH₂-) protons, and the amide (N-H) proton. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to both the carbonyl and cyano groups are expected to appear as a singlet, while the amide proton will also present as a singlet, which is often broad and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct resonances for the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the nitrile carbon. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon (C=O) is typically observed significantly downfield (δ 160-170 ppm) due to its deshielded nature. The nitrile carbon (C≡N) has a characteristic chemical shift around δ 115-120 ppm.

A correlation study of N-(substituted phenyl)-2-cyanoacetamides indicates that the chemical shifts of the C=O group and the N-H proton are sensitive to the electronic effects of substituents on the phenyl ring researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.0 (m)C=O~163
-CH₂-~3.8 (s)Aromatic C-N~137
N-H~9.0 (s, broad)Aromatic C-H120 - 130
C≡N~116
-CH₂-~25

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between nuclei, which helps in assigning the signals observed in 1D spectra and establishing the connectivity of the molecular backbone. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks between the ortho, meta, and para protons of the phenyl ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.org An HSQC spectrum would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons). For this molecule, an HMBC experiment could show correlations from the methylene protons to the carbonyl carbon and the nitrile carbon, confirming the structure of the cyanoacetamide moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

N-H stretch: A sharp peak around 3300 cm⁻¹.

C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

C≡N stretch (nitrile): A distinct, sharp absorption in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the cyano group.

C=O stretch (amide I band): A strong, sharp absorption around 1670 cm⁻¹.

N-H bend (amide II band): A band in the region of 1550-1640 cm⁻¹.

In a related, more complex molecule, characteristic absorption bands were observed at 3311 cm⁻¹ (NH), 2220 cm⁻¹ (C≡N), and 1694 cm⁻¹ (C=O) iucr.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyano group (-C≡N) typically exhibits a strong and sharp vibrational mode in the 2100-2300 cm⁻¹ region, making it easily identifiable researchgate.net. This band's exact position is sensitive to the local molecular environment researchgate.net. The symmetric stretching of the phenyl ring also gives a characteristic Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (Amide)Stretch~3300~3300
C≡N (Nitrile)Stretch2220 - 22602220 - 2260 (Strong)
C=O (Amide)Stretch (Amide I)~1670 (Strong)~1670
N-H (Amide)Bend (Amide II)1550 - 1640-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov It can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the calculation of a unique elemental formula. For this compound (C₉H₈N₂O), the expected monoisotopic mass is approximately 160.0637 g/mol nih.govuni.lu.

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common technique that induces fragmentation. Studies on N-monosubstituted cyanoacetamides have shown characteristic fragmentation pathways researchgate.net. For this compound, common fragmentation would likely involve:

Loss of the cyanoacetyl group: Cleavage of the amide C-N bond.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Fission of bonds next to the carbonyl group or the nitrogen atom: These are common fragmentation processes for N-alkyl and N-aryl cyanoacetamides researchgate.net.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₈N₂O
Monoisotopic Mass160.06366 Da
Adduct Ion [M+H]⁺161.07094 m/z
Adduct Ion [M+Na]⁺183.05288 m/z
Common Fragmentation Ion[M-40]⁺ (loss of CH₂CN)

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and potentially the nitrile nitrogen (C≡N) can act as acceptors, leading to the formation of chains or more complex networks in the crystal lattice iucr.orgresearchgate.net.

The conformation of the molecule, particularly around the amide bond, is a key structural feature. Theoretical studies using DFT methods on N-phenyl-2-cyanoacetamide have been performed to understand its preferred conformation researchgate.net. The amide linkage can exist in cis or trans conformations. For most N-substituted amides, the trans conformation (where the phenyl group and the carbonyl group are on opposite sides of the C-N bond) is significantly more stable and is the conformation typically observed in crystal structures researchgate.netresearchgate.net.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is another important conformational parameter. This twist angle is influenced by steric hindrance and electronic effects. In the crystal structure of 2-chloro-N-phenylacetamide, this dihedral angle is 16.0° researchgate.net. A similar non-planar arrangement would be expected for this compound to minimize steric repulsion while allowing for some electronic conjugation.

Intermolecular Interactions and Hydrogen Bonding Networks

A definitive analysis of the intermolecular interactions and hydrogen bonding network for this compound is not available in published crystallographic literature. Generally, in related acetamide structures, it is anticipated that N-H···O hydrogen bonds would be a primary feature, linking molecules into chains or more complex networks. The presence of the cyano group and the phenyl ring would likely introduce other weak interactions, such as C-H···N and C-H···π interactions, further stabilizing the crystal lattice. However, without experimental crystallographic data, the specific motifs and geometries of these interactions for this compound remain undetermined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size.

In studies of related compounds, such as N-(substituted phenyl)-2-cyanoacetamides, DFT calculations using the B3LYP functional with the 6-311G** basis set have been utilized to determine the most stable conformations. researchgate.net For the parent compound, N-phenyl-2-cyanoacetamide, these calculations have identified both trans- and cis- conformations, providing insights into their relative stabilities and geometric parameters like bond lengths and angles. researchgate.net The choice of functional and basis set, such as B3LYP/6-31+G**, is common for achieving reliable geometry optimizations in cyano-containing organic molecules. researchgate.net

Optimized Conformations of N-phenyl-2-cyanoacetamide (Analog)

This table is illustrative of DFT findings for a closely related compound.

Conformation Relative Stability Key Dihedral Angle (C-N-C=O)
trans More Stable ~180°
cis Less Stable ~0°

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. For instance, in studies of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, DFT has been employed to calculate molecular orbital properties to understand their biological activity. nih.gov These calculations provide the HOMO-LUMO gap, which helps in correlating the electronic structure with the observed chemical behavior. nih.govnih.gov

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. wisc.edu For N-substituted cyanoacetamides, key vibrational frequencies for the N-H, C=O, and C≡N groups can be calculated and compared with experimental data. researchgate.netresearchgate.net

Predicted IR Frequencies for N-phenyl-2-cyanoacetamide (Analog)

This table presents typical vibrational modes and their expected regions based on spectroscopic correlation tables and computational studies of similar compounds.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretching 3200-3400 rose-hulman.edu
C≡N (Nitrile) Stretching 2220-2280 rose-hulman.edu
C=O (Amide) Stretching 1650-1690 rose-hulman.edu

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. chemistrysteps.com Studies on N-(substituted phenyl)-2-cyanoacetamides have shown that DFT methods can provide insights into how electronic effects influence the chemical shifts of the amide proton (N-H) and the carbonyl carbon (C=O). researchgate.net

Predicted ¹H NMR Chemical Shifts for N-phenyl-2-cyanoacetamide (Analog)

This table shows representative chemical shifts for key protons based on data for analogous structures.

Proton Environment Predicted Chemical Shift (δ, ppm)
N-H Amide ~8.0 - 9.0
C₆H₅ Aromatic ~7.0 - 7.6
CH₂ Methylene (B1212753) ~3.5 - 4.0

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, its flexibility, and its interactions with the surrounding environment, such as a solvent. mdpi.complos.org

In the context of biologically active molecules like cyanoacetamide derivatives, MD simulations are often used to investigate the stability of a ligand when bound to a protein target. nih.gov For example, a 50-nanosecond MD simulation was performed on an α,β-unsaturated 2-cyanoacetamide derivative to assess the stability of the protein-ligand complex. nih.gov Key parameters analyzed in such simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating its stability. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Represents the compactness of the protein-ligand complex. nih.gov

These simulations can provide a dynamic picture of how N-cyano-2-phenylacetamide and its derivatives behave in a biological environment, including conformational changes and interactions with water molecules (solvation effects). nih.gov

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. By calculating the energy of reactants, transition states, and products, an energetic profile for the reaction pathway can be constructed. This modeling helps in understanding reaction kinetics and identifying the most likely mechanism.

For instance, computational modeling has been used to investigate the acid-induced addition of water across the C≡N bond in related nitrile compounds (R-CN) to form amides. researchgate.net Such studies calculate the activation energies for each step, including the formation of intermediates like a hydroxy imine. researchgate.net The resulting energy profile reveals the feasibility of the reaction and the height of the energy barriers that must be overcome. researchgate.net This type of analysis could be applied to this compound to explore its synthesis, hydrolysis, or other chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structure of a molecule dictates its activity. nih.gov

Cheminformatics involves the use of computational methods to analyze chemical data, such as molecular structures and their associated properties. f1000research.com In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov

For example, a 2D-QSAR study was conducted on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, which share a structural similarity with this compound, to understand their activity as carbonic anhydrase inhibitors. nih.gov Such studies are crucial in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.gov

Applications of N Cyano 2 Phenylacetamide in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The chemical reactivity of N-cyano-2-phenylacetamide makes it an important synthon for constructing complex molecular architectures. smolecule.com The presence of both electrophilic and nucleophilic sites within the molecule facilitates its use in various condensation and cyclization reactions to form diverse heterocyclic systems. sigmaaldrich.com

One of the primary applications of this compound is in the synthesis of polysubstituted heterocyclic compounds. researchgate.net Due to the reactivity of the cyano and amide groups, it is extensively used as a reactant or intermediate for creating a variety of heterocyclic structures. sigmaaldrich.com For instance, it is a key starting material for synthesizing nitrogen-containing heterocycles such as pyrazole, pyridine, and pyrimidine (B1678525) derivatives. researchgate.netnih.gov

The general reactivity of cyanoacetamide derivatives involves the carbonyl and cyano functions, which are ideally positioned for reactions with bidentate reagents, leading to the formation of various heterocycles. sigmaaldrich.com Additionally, the active hydrogen on the carbon atom adjacent to the cyano group can participate in numerous condensation and substitution reactions. sigmaaldrich.com

An example of its application is in Knoevenagel-type condensation reactions. In one study, this compound was reacted with indole-3-carboxaldehyde (B46971) in the presence of triethylamine (B128534) as a catalyst to produce (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide. researchgate.net This reaction demonstrates its utility in forming carbon-carbon double bonds and constructing more elaborate molecular frameworks. researchgate.net

The following table summarizes examples of heterocyclic systems synthesized using cyanoacetamide derivatives as building blocks.

Heterocyclic SystemType of ReactionReference
Pyrazole DerivativesCondensation with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine researchgate.net
Pyridine DerivativesReaction with 2-cyano-N-(4-methylphenyl)-3-phenylacrylamide researchgate.net
Pyrimidine DerivativesCondensation with urea researchgate.net
Thiazole (B1198619) DerivativesBase-promoted nucleophilic addition and heterocyclization researchgate.net

Role as a Precursor for Pharmaceutical Intermediates and Scaffolds

This compound serves as a crucial starting material for the synthesis of various bioactive molecules with potential applications in medicinal chemistry. smolecule.com Its scaffold is a component in the development of compounds with a range of pharmacological activities.

Derivatives of this compound have been investigated for several therapeutic applications, including:

Anti-inflammatory and Analgesic Agents: Certain derivatives have shown potential anti-inflammatory and analgesic effects. smolecule.com

Antimicrobial Agents: Modifications to the this compound structure have resulted in compounds with activity against various bacterial and fungal strains. smolecule.com

HIV-1 Protease Inhibitors: Research has explored the potential of its derivatives as inhibitors of HIV-1 protease, an enzyme critical for viral replication. smolecule.com

Anticancer Agents: Phenylacetamide derivatives, in general, are considered potential anticancer agents. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity against prostate carcinoma cell lines.

A notable example of its use is in the design of hybrid drugs. The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was designed based on the structures of the clinically used drugs indomethacin (B1671933) and paracetamol, utilizing a molecular hybridization strategy. researchgate.net This highlights the role of this compound as a foundational structure for creating novel pharmaceutical entities. researchgate.net

The table below outlines some of the pharmaceutical intermediates and scaffolds derived from this compound and their potential therapeutic applications.

Pharmaceutical Intermediate/ScaffoldPotential Therapeutic ApplicationReference
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamideAnti-inflammatory researchgate.net
Modified this compound scaffoldsAntimicrobial smolecule.com
This compound derivativesHIV-1 Protease Inhibition smolecule.com
2-(4-Fluorophenyl)-N-phenylacetamide derivativesAnticancer (Prostate Carcinoma)

Integration in Catalyst or Ligand Design for Chemical Transformations

Based on the available scientific literature, the direct integration of this compound itself as a catalyst or as a primary component in ligand design for chemical transformations is not a widely documented application. While related compounds like N-phenylacetamide derivatives have been used in reactions involving palladium catalysts for C-H functionalization, this involves the modification of the phenylacetamide structure rather than using this compound as a ligand. The research focus for this compound is predominantly on its role as a reactive intermediate and building block in the synthesis of complex organic and medicinally relevant molecules. smolecule.comsigmaaldrich.com

Advanced Analytical Methodologies for N Cyano 2 Phenylacetamide and Its Derivatives

Chromatographic Method Development and Validation

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For N-cyano-2-phenylacetamide, various chromatographic techniques are optimized and validated to ensure the reliability and accuracy of analytical results.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing precise quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, valued for its robustness and wide applicability. daneshyari.com Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with adequate resolution from any impurities.

A typical RP-HPLC method involves a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. UV detection is standard, as the phenyl and amide chromophores in the molecule allow for sensitive detection. daneshyari.com

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 8.1: Typical HPLC Method Parameters for this compound Analysis

Parameter Typical Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Diode Array Detector (DAD)

| Detection Wavelength | ~240 nm |

While this compound itself is a non-volatile solid, Gas Chromatography (GC) is an indispensable tool for monitoring its synthesis. It is primarily used to quantify volatile organic impurities, such as residual solvents or unreacted starting materials. ptfarm.pl Headspace GC (HS-GC) is the preferred technique for this application as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix contamination. chromatographyonline.comscispace.com

During the production of this compound, which can be synthesized from precursors like aniline (B41778) and ethyl cyanoacetate (B8463686), various solvents may be used. wikipedia.org HS-GC with a flame ionization detector (FID) is highly effective for detecting and quantifying these residual solvents to ensure they are below acceptable safety limits defined by guidelines such as ICH Q3C. ptfarm.pl

When coupled with a mass spectrometer (GC-MS), the technique provides powerful identification capabilities. GC-MS can be used to identify unknown volatile by-products formed during the synthesis or potential degradation products generated under stress conditions. semanticscholar.orghorizonepublishing.com The mass spectrum of an unknown peak can be compared against spectral libraries for positive identification. plantarchives.org

Table 8.2: Example GC-HS Parameters for Residual Solvent Analysis in this compound Production

Parameter Typical Condition
Column 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm) chromatographyonline.com
Carrier Gas Helium or Nitrogen
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Injector Temp. 230 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Headspace Vial Temp. 100 °C

| Headspace Equilibration Time | 30 min |

The applicability of chiral chromatography depends on the molecular structure of the target analyte. The compound this compound (also known as 2-cyano-N-phenylacetamide or cyanoacetic acid anilide) is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. nih.gov Therefore, chiral chromatography is not a relevant technique for assessing its enantiomeric purity.

However, this methodology would become critically important for derivatives of this compound where a chiral center is introduced during subsequent synthetic steps. If a chiral derivative were synthesized, it would be necessary to separate and quantify the enantiomers, as they can exhibit different pharmacological and toxicological properties.

Two primary strategies exist for the chiral separation of such derivatives:

Direct Method: This involves using a chiral stationary phase (CSP) in an HPLC or GC column that interacts differently with each enantiomer, leading to different retention times.

Indirect Method: This approach involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound.

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple, cost-effective method for the quantification of this compound in solution. The molecule contains chromophores—specifically the phenyl ring and the amide group—that absorb light in the UV region. The NIST Chemistry WebBook shows a maximum absorption (λmax) for the closely related acetanilide (B955) at approximately 240 nm. nist.gov The cyano group itself has a weak n → π* transition at shorter wavelengths. upi.edu By measuring the absorbance at the λmax, the concentration of the compound can be determined using a calibration curve according to the Beer-Lambert law. This method is particularly useful for routine assays where the sample matrix is simple and free of interfering substances.

Electrochemical Detection Methods: Electrochemical techniques like voltammetry can be developed for the detection of this compound. The N-phenylacetamide structure is electroactive and can be either oxidized or reduced at an electrode surface under an applied potential. nih.gov Techniques such as Cyclic Voltammetry (CV) can be used to study the redox behavior of the compound and identify suitable potentials for quantification. iapchem.org More sensitive methods like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can be employed for quantitative analysis, offering low detection limits. nih.gov The electrochemical response would likely involve the oxidation of the aniline moiety or the amide group. These methods are highly sensitive and can be adapted for various sample matrices.

Trace Analysis and Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance. researchgate.net For this compound, these impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants). dphen1.com Regulatory agencies require strict control over impurities, as they can impact the efficacy and safety of the final product.

HPLC coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (HPLC-DAD-MS) is the most powerful technique for impurity profiling. daneshyari.com

HPLC-DAD: Provides separation of the main component from its impurities and gives UV-Vis spectral information for each peak, which can help in preliminary identification and peak purity assessment.

HPLC-MS: Provides molecular weight information and fragmentation patterns for each separated component, enabling the definitive structural elucidation of unknown impurities.

Trace analysis requires methods with high sensitivity. The development of an HPLC method with a low limit of quantitation (LOQ) is essential for controlling impurities at levels often required by regulatory standards (e.g., 0.1%). Forced degradation studies—exposing the compound to stress conditions such as acid, base, oxidation, heat, and light—are intentionally conducted to generate potential degradation products. dphen1.com The analytical methods must then be capable of separating these degradants from the parent compound, demonstrating the stability-indicating nature of the method.

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Focus

Enzyme Modulation and Inhibition Studies

N-cyano-2-phenylacetamide has been identified as a key intermediate in the synthesis of compounds designed to modulate the activity of various enzymes. The cyanoacetamide moiety serves as a reactive functional group that can interact with enzyme active sites.

Currently, there is a lack of publicly available scientific literature detailing the direct inhibitory effects of this compound or its immediate derivatives on viral enzymes such as HIV-1 protease or morbillivirus fusion proteins. Research in this specific area has not been extensively reported.

There is no direct evidence in the reviewed scientific literature to suggest that this compound modulates the activity of cyclooxygenase (COX) enzymes or directly influences inflammatory pathways. The primary focus of research on this compound and its derivatives has been in other areas of enzyme inhibition.

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in available research, its role as a precursor for more complex inhibitors provides some insight. For instance, this compound is a building block for cyanamide compounds that act as reversible inhibitors of cysteine proteases, such as cathepsins K, S, F, L, and B. google.com The proposed mechanism of action for these resulting inhibitors involves the cyanamide functionality reacting reversibly with the active site cysteine of the protease. google.com The potency and selectivity of these inhibitors are determined by the nature of the substituents attached to the core phenylacetamide structure, which influences the binding of the inhibitor to the protease's active site. google.com

Antimicrobial and Antiviral Activity Investigations (In Vitro)

The antimicrobial and antiviral potential of this compound derivatives has been explored, although data on the parent compound itself is limited.

Detailed investigations into the specific antiviral mechanisms of this compound, including its potential to inhibit viral membrane fusion, have not been reported in the available scientific literature. The focus of antiviral research on related phenylacetamide structures has often been on targeting viral enzymes, but specific data for the N-cyano derivative is lacking.

Antifungal and Nematicidal Potential (In Vitro)

There is no available scientific literature detailing the in vitro evaluation of this compound for antifungal or nematicidal properties. Consequently, no data on its efficacy, spectrum of activity against fungal or nematode species, or minimum inhibitory concentrations can be provided.

Cell-Based Mechanistic Assays

Investigations into the cellular mechanisms of this compound have not been published. The subsequent subsections detail the specific areas where information is absent.

Studies on Cellular Pathways and Molecular Targets

No research is available that identifies or discusses the cellular pathways modulated by this compound. Similarly, there are no studies that pinpoint specific molecular targets with which this compound might interact.

Cytotoxicity Assessment in Cellular Models

There are no published studies assessing the cytotoxic effects of this compound in any cellular models. As a result, data regarding its potential as an anti-proliferative agent, including IC50 values across different cell lines, is not available. A data table for cytotoxicity could not be generated due to the absence of research findings.

Emerging Applications and Future Research Directions for N Cyano 2 Phenylacetamide

N-cyano-2-phenylacetamide, a molecule featuring a reactive cyano group, an amide linkage, and a phenyl ring, is emerging as a versatile scaffold in various fields of chemical science. Its unique combination of functional groups allows for diverse chemical modifications and facilitates a range of intermolecular interactions, paving the way for new applications. This article explores the future research directions and emerging applications of this compound, focusing on its potential in materials science, supramolecular chemistry, industrial processes, and medicinal chemistry.

Q & A

Basic: What synthetic methodologies are recommended for N-cyano-2-phenylacetamide?

Answer:
A common approach involves nucleophilic substitution of halogenated precursors (e.g., 2-chloro-N-phenylacetamide) with cyanide sources (e.g., NaCN or KCN) under reflux in a biphasic solvent system (toluene:water). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify the crude product via crystallization (ethanol) or column chromatography. This method aligns with protocols for analogous azido-substituted acetamides . Commercial availability of related derivatives (e.g., 2-cyano-N-phenylacetamide) suggests similar synthetic pathways .

Basic: How to validate the purity of this compound for pharmacological assays?

Answer:
Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times against certified reference standards. Cross-validate purity via melting point analysis and 1^1H/13^{13}C NMR, referencing spectral data from authoritative databases like NIST Chemistry WebBook . Pharmacopeial guidelines for structurally related amides (e.g., 2-phenylacetamide) recommend limits for residual solvents and heavy metals .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:
Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or incorrect computational parameters. Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM). Validate against high-resolution crystallographic data (if available) and NIST reference spectra . For ambiguous cases, employ 2D NMR techniques (e.g., HSQC, HMBC) to confirm assignments .

Advanced: What strategies improve crystallographic refinement for this compound?

Answer:
For high-resolution X-ray data, use SHELXL for refinement, applying restraints for disordered moieties (e.g., cyano groups) and testing for twinning (e.g., via ROTAX analysis). Employ Hirshfeld surface analysis to identify weak interactions (e.g., C–H···N) that may influence packing. Reference SHELX documentation for handling pseudosymmetry in small-molecule structures .

Basic: What safety protocols are critical during synthesis and handling?

Answer:
Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritancy (observed in structurally related chloroacetamides) . For waste disposal, segregate cyanide-containing byproducts and consult certified chemical waste services. Safety data for N-chloro-N-phenylacetamide highlights the need for rigorous PPE and enclosed systems .

Advanced: How to optimize reaction yields in cyano-substituted acetamide synthesis?

Answer:
Low yields may stem from competing hydrolysis or inefficient nucleophilic substitution. Optimize by:

  • Replacing NaCN with KCN/CuCN to enhance reactivity.
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
  • Conducting reactions under inert atmospheres to minimize oxidation.
    Refer to azido-acetamide synthesis for analogous procedural adjustments .

Basic: Which spectroscopic techniques best characterize this compound?

Answer:

  • NMR : 1^1H/13^{13}C NMR in DMSO-d6_6 to resolve amide protons and cyano groups.
  • IR : Confirm C≡N stretch (~2200–2250 cm1^{-1}) and amide I/II bands.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
    Cross-reference with NIST data for spectral benchmarking .

Advanced: What challenges arise in computational modeling of electronic properties?

Answer:
The electron-withdrawing cyano group complicates charge distribution and frontier orbital analysis. Address this by:

  • Using larger basis sets (e.g., def2-TZVP) for accurate electron density mapping.
  • Incorporating solvent effects explicitly via molecular dynamics simulations.
    Validate against experimental UV-Vis and electrochemical data .

Basic: How to confirm structural integrity via X-ray crystallography?

Answer:
Collect high-resolution data (θ > 25°) using Mo-Kα radiation. Refine with SHELXL, applying constraints for thermal motion in flexible phenyl/cyano groups. Validate hydrogen bonding via PLATON analysis and check for π-π stacking interactions .

Advanced: How to analyze reaction mechanisms in cyano-substitution reactions?

Answer:
Use kinetic isotope effects (KIEs) or 13^{13}C-labeled precursors to track substitution pathways. Computational studies (e.g., DFT transition-state analysis) can identify rate-determining steps. Compare with mechanisms reported for analogous halogen-to-azide substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.